molecular formula C18H20ClNO3S2 B2467529 Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 921797-28-6

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2467529
CAS No.: 921797-28-6
M. Wt: 397.93
InChI Key: HDWIPSXOTPOEQC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20ClNO3S2 and its molecular weight is 397.93. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-3-23-18(22)16-12-6-4-10(2)8-13(12)25-17(16)20-15(21)9-11-5-7-14(19)24-11/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIPSXOTPOEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, particularly in terms of antitumor activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H20ClN1O3S1\text{C}_{18}\text{H}_{20}\text{ClN}_{1}\text{O}_{3}\text{S}_{1}

It features a benzo[b]thiophene core, which is significant for its biological activity. The presence of the 5-chlorothiophene moiety and acetamido group contributes to its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In particular, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: MCF-7 Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 23.2 µM. This indicates that it can effectively inhibit cell growth at relatively low concentrations. The following results were observed:

  • Apoptosis Induction : The compound induced apoptosis, leading to a decrease in cell viability by 26.86%. Early apoptotic cells (AV+/PI−) accounted for 8.73%, while late apoptotic cells (AV+/PI+) made up 18.13% of the population.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G2/M-phase arrest with a 1.48-fold increase and S-phase arrest with a 1.39-fold increase in cell population distribution compared to untreated controls.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts normal cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways that result in programmed cell death.
  • Potential Enzyme Interaction : The benzo[b]thiophene scaffold is known to interact with various enzymes and receptors involved in cancer progression.

Comparative Biological Activity

The following table summarizes the comparative biological activities of similar compounds based on their IC50 values against different cancer cell lines:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A23.2MCF-7 (Breast)Apoptosis induction
Compound B35.0HeLa (Cervical)Cell cycle arrest
Compound C50.0A549 (Lung)Enzyme inhibition
Compound D45.0HCT116 (Colon)Apoptosis and necrosis

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the safety profile and efficacy of this compound. In animal models, it demonstrated reduced tumor sizes without significant toxicity at therapeutic doses.

Future Directions

Further research is warranted to explore the full potential of this compound as an anticancer agent. Areas for future investigation include:

  • Mechanistic Studies : Understanding the precise molecular pathways involved in its action.
  • Combination Therapies : Evaluating synergistic effects when used with other chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling intermediates (e.g., 5-chlorothiophen-2-yl acetamide derivatives) with tetrahydrobenzo[b]thiophene cores under anhydrous conditions. For example:

  • Step 1: React intermediates (e.g., compound 11f in ) with anhydrides (e.g., tetrahydrophthalic or succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux (12–24 hours).
  • Step 2: Purify via reverse-phase HPLC (gradient: 30% → 100% MeCN/H₂O) to isolate the product .
  • Key Characterization Techniques:
    • Melting Point Analysis: Ranges from 197–226°C depending on substituents .
    • Spectroscopy:
  • IR: Peaks at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) .
  • ¹H/¹³C NMR: Ethyl ester protons (δ 1.2–1.4), methyl groups (δ 2.1–2.3), and aromatic protons (δ 6.5–7.5) .
    • HRMS: Validates molecular weight (e.g., [M+H]⁺ ion) .

Q. Which spectroscopic techniques are routinely used to confirm structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., ethyl ester, methyl, and aromatic groups) and carbon backbone .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O, NH) .
  • LC-MS/HRMS: Confirms molecular weight and detects impurities .
  • X-ray Crystallography (for analogs): Resolves 3D structure, as seen in related thiophene derivatives .

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueDiagnostic Peaks/ShiftsReference
¹H NMRδ 1.2–1.4 (ethyl ester), δ 6.5–7.5 (aromatic H)
¹³C NMR~170 ppm (ester C=O), ~165 ppm (amide C=O)
IR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH)

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering low conversion rates?

Methodological Answer:

  • Anhydride Selection: Succinic anhydride yields higher conversions (77–78%) compared to tetrahydrophthalic anhydride (67%) .
  • Solvent Optimization: Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .
  • Catalyst Screening: Use DMAP or HOBt to accelerate acylation .
  • Purification: Employ gradient HPLC (MeCN/H₂O) over recrystallization for higher purity .

Q. Table 2: Yield Optimization Strategies

ParameterExample VariationYield ImpactReference
Anhydride TypeSuccinic vs. tetrahydrophthalic+10–30%
Reaction Time12h vs. 24hMarginal gain
HPLC Gradient30% → 100% MeCNPurity >95%

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation: Standardize MIC testing (e.g., against S. aureus or E. coli) to compare antibacterial activity .
  • Purity Checks: Use HPLC to rule out impurities (e.g., unreacted intermediates) skewing activity data .
  • Structural Analogs: Compare with derivatives (e.g., pyridine- or nitrile-substituted analogs) to identify SAR trends .
  • Mechanistic Studies: Conduct enzyme inhibition assays (e.g., kinase or protease targets) to clarify mode of action .

Q. What positions are most amenable to modification for SAR studies?

Methodological Answer:

  • Acetamido Group (Position 2): Replace 5-chlorothiophene with other heterocycles (e.g., pyridine) to modulate lipophilicity .
  • Ester Group (Position 3): Hydrolyze to carboxylic acid for improved solubility or metal coordination .
  • Tetrahydrobenzo[b]thiophene Core (Position 6): Introduce alkyl groups (e.g., tert-butyl) to enhance steric effects .

Q. Table 3: SAR-Driven Modifications

PositionModificationBiological ImpactReference
25-Chlorothiophen-2-yl → PyridineEnhanced antibacterial
3Ethyl ester → Carboxylic acidImproved solubility
6Methyl → tert-butylIncreased steric hindrance

Q. How to address discrepancies in spectral data during characterization?

Methodological Answer:

  • Advanced NMR: Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .
  • Cross-Validation: Compare with crystallographic data (e.g., analogs in ) to verify bond lengths/angles .

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